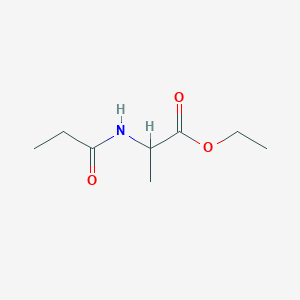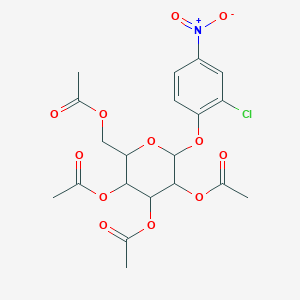
a-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
α-D-Glucopyranosid, 2-Chlor-4-nitrophenyl, 2,3,4,6-Tetraacetat: ist eine chemische Verbindung, die zur Familie der Glucopyranoside gehört. Sie ist durch das Vorhandensein einer Glucopyranosid-Einheit gekennzeichnet, die an eine 2-Chlor-4-nitrophenyl-Gruppe gebunden ist, mit Acetylgruppen an den Positionen 2, 3, 4 und 6 des Glukose-Rings. Diese Verbindung wird häufig in der biochemischen Forschung als Substrat für Enzymassays verwendet, insbesondere für Glykosidasen und Glykosyltransferasen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von α-D-Glucopyranosid, 2-Chlor-4-nitrophenyl, 2,3,4,6-Tetraacetat beinhaltet typischerweise die Acetylierung von α-D-Glucopyranosid, gefolgt von der Einführung der 2-Chlor-4-nitrophenyl-Gruppe. Die Acetylierung wird in der Regel mit Essigsäureanhydrid in Gegenwart eines Katalysators wie Pyridin durchgeführt.
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung von Reagenzien in Industriequalität und optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionen werden typischerweise in großen Reaktoren durchgeführt, bei denen Temperatur, Druck und Reaktionszeit präzise gesteuert werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen: α-D-Glucopyranosid, 2-Chlor-4-nitrophenyl, 2,3,4,6-Tetraacetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Die Acetylgruppen können unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechenden Hydroxylgruppen zu ergeben.
Substitution: Die 2-Chlor-4-nitrophenyl-Gruppe kann nucleophile Substitutionsreaktionen eingehen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.
Gängige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen, typischerweise unter Verwendung von Salzsäure oder Natriumhydroxid.
Substitution: Nucleophile wie Thiole, Amine oder Alkoxide.
Reduktion: Wasserstoffgas mit einem Palladium- oder Platinkatalysator.
Hauptprodukte:
Hydrolyse: Ergibt die entsprechenden Hydroxyl-Derivate.
Substitution: Ergibt verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Reduktion: Ergibt das entsprechende Amin-Derivat.
Wissenschaftliche Forschungsanwendungen
α-D-Glucopyranosid, 2-Chlor-4-nitrophenyl, 2,3,4,6-Tetraacetat wird in der wissenschaftlichen Forschung aufgrund seiner Vielseitigkeit und Reaktivität häufig verwendet. Zu seinen Anwendungen gehören:
Enzym-Assays: Wird als Substrat für Glykosidasen und Glykosyltransferasen verwendet, um die Enzym-Kinetik und -Mechanismen zu untersuchen.
Biochemische Forschung: Wird bei der Synthese von komplexen Kohlenhydraten und Glykokonjugaten eingesetzt, um Kohlenhydrat-Protein-Interaktionen zu untersuchen.
Medizinische Forschung: Wird auf sein Potenzial für die Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung von Enzyminhibitoren.
Industrielle Anwendungen: Wird bei der Produktion von Spezialchemikalien und als Reagenz in verschiedenen chemischen Prozessen verwendet.
Wirkmechanismus
Der Wirkmechanismus von α-D-Glucopyranosid, 2-Chlor-4-nitrophenyl, 2,3,4,6-Tetraacetat beinhaltet seine Interaktion mit bestimmten Enzymen, insbesondere Glykosidasen und Glykosyltransferasen. Die Verbindung dient als Substrat für diese Enzyme und unterliegt Hydrolyse- oder Glykosylierungsreaktionen. Die molekularen Ziele umfassen die aktiven Zentren dieser Enzyme, an denen die Verbindung bindet und katalysiert wird. Die beteiligten Pfade umfassen den Bruch glykosidischer Bindungen und den Transfer von Glykosylgruppen .
Wirkmechanismus
The mechanism of action of a-D-Glucopyranoside, 2-chloro-4-nitrophenyl, 2,3,4,6-tetraacetate involves its interaction with specific enzymes, particularly glycosidases and glycosyltransferases. The compound acts as a substrate for these enzymes, undergoing hydrolysis or glycosylation reactions. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes catalysis. The pathways involved include the cleavage of glycosidic bonds and the transfer of glycosyl groups .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
2-Chlor-4-nitrophenyl-α-D-glucopyranosid: Ähnliche Struktur, aber ohne die Acetylgruppen.
4-Nitrophenyl-α-D-glucopyranosid: Ähnliche Struktur, aber ohne die Chlor- und Acetylgruppen.
2-Chlor-4-nitrophenyl-α-D-maltotriosid: Enthält eine Maltotriosid-Einheit anstelle einer Glucopyranosid-Einheit.
Einzigartigkeit: α-D-Glucopyranosid, 2-Chlor-4-nitrophenyl, 2,3,4,6-Tetraacetat ist aufgrund des Vorhandenseins sowohl der 2-Chlor-4-nitrophenyl-Gruppe als auch der Acetylgruppen einzigartig, die ihr besondere chemische Eigenschaften und Reaktivität verleihen. Diese Merkmale machen sie zu einem wertvollen Werkzeug in der biochemischen Forschung und in industriellen Anwendungen .
Eigenschaften
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO12/c1-9(23)29-8-16-17(30-10(2)24)18(31-11(3)25)19(32-12(4)26)20(34-16)33-15-6-5-13(22(27)28)7-14(15)21/h5-7,16-20H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNIUQCWYQOPLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
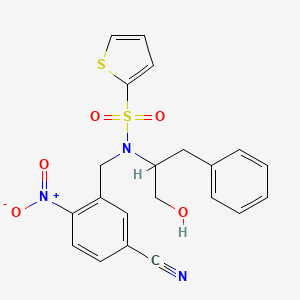
![6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12284642.png)
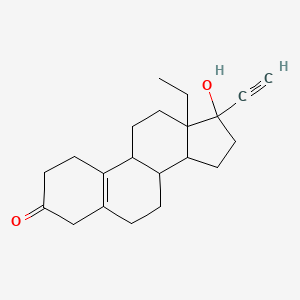
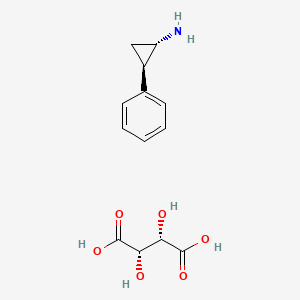

![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)


![N-[4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12284688.png)
